2-(Trimethylsiloxy)-1,3-cyclohexadiene

Description

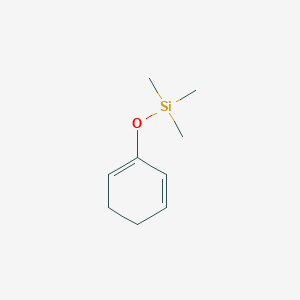

Structure

3D Structure

Properties

IUPAC Name |

cyclohexa-1,5-dien-1-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h5,7-8H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIRVUXAMPRMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399257 | |

| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54781-19-0 | |

| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsiloxy)-1,3-cyclohexadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and chemical properties of 2-(trimethylsiloxy)-1,3-cyclohexadiene, a versatile silyl enol ether and a valuable building block in organic synthesis. The document delves into its synthesis, conformational analysis, spectroscopic signature, and its reactivity, with a particular focus on its application in Diels-Alder reactions. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of organic chemistry and drug development, offering insights into the rational application of this reagent in complex molecule synthesis.

Introduction

This compound is a functionalized diene that has garnered significant attention in organic synthesis due to its enhanced reactivity and regioselectivity in cycloaddition reactions. As a silyl enol ether derivative of cyclohexenone, it serves as a stable yet reactive precursor to the corresponding enolate, enabling a wide range of carbon-carbon bond-forming reactions. The presence of the electron-donating trimethylsiloxy group significantly influences the electronic properties of the diene system, making it a highly nucleophilic partner in [4+2] cycloadditions, a class of reactions fundamental to the construction of six-membered rings.[1] This guide will provide a detailed examination of its core structural features, offering a foundation for its strategic use in synthetic endeavors.

Synthesis and Preparation

The synthesis of this compound is typically achieved through the silylation of the enolate of 2-cyclohexenone. This transformation is a cornerstone of silyl enol ether chemistry and can be accomplished under various conditions, allowing for control over regioselectivity when applicable.

General Synthetic Protocol

A common and effective method involves the deprotonation of 2-cyclohexenone with a strong, non-nucleophilic base, followed by trapping of the resulting enolate with a trialkylsilyl halide, typically trimethylsilyl chloride (TMSCl).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum is charged with a solution of freshly distilled diisopropylamine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Base Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of diisopropylamine. The mixture is stirred at this temperature for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: A solution of 2-cyclohexenone in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction is allowed to proceed for 1 hour, ensuring complete formation of the lithium enolate.

-

Silylation: Freshly distilled trimethylsilyl chloride is added neat to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature and then allowed to warm to room temperature overnight.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the strongly basic LDA and the reactive enolate intermediate by water.

-

Low Temperature (-78 °C): This temperature is maintained to ensure the kinetic control of the deprotonation, leading to the formation of the desired less substituted enolate. It also prevents side reactions and decomposition of the thermally sensitive intermediates.

-

Strong, Non-nucleophilic Base (LDA): LDA is utilized for its high basicity, allowing for rapid and complete deprotonation of the ketone. Its steric bulk minimizes nucleophilic attack on the carbonyl carbon.

-

Trapping Agent (TMSCl): Trimethylsilyl chloride is an effective electrophile for trapping the enolate, forming a stable silyl enol ether.

Structural Properties

The structural properties of this compound are dictated by the interplay of the conjugated diene system and the bulky, electron-donating trimethylsiloxy group.

Conformational Analysis

The 1,3-cyclohexadiene ring is known to adopt a non-planar, twisted conformation to relieve ring strain. The presence of the exocyclic C=C-O-Si linkage introduces additional conformational considerations. The molecule is expected to exist predominantly in a half-chair conformation. The bulky trimethylsilyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the protons on the cyclohexadiene ring.

Bond Parameters (Predicted)

| Parameter | Predicted Value | Rationale |

| C1=C2 Bond Length | ~1.34 Å | Typical C=C double bond |

| C2-C3 Bond Length | ~1.47 Å | Single bond with partial double bond character |

| C3=C4 Bond Length | ~1.35 Å | Typical C=C double bond |

| C4-C5 Bond Length | ~1.50 Å | Typical C-C single bond |

| C5-C6 Bond Length | ~1.53 Å | Typical C-C single bond |

| C1-C6 Bond Length | ~1.51 Å | Typical C-C single bond |

| C2-O Bond Length | ~1.36 Å | Partial double bond character |

| Si-O Bond Length | ~1.64 Å | Typical Si-O single bond |

| C1-C2-C3 Angle | ~122° | sp² hybridization |

| C2-C3-C4 Angle | ~123° | sp² hybridization |

Table 1: Predicted Bond Parameters for this compound.

Spectroscopic Characterization

The structural features of this compound are elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic, allylic, and trimethylsilyl protons. The protons of the trimethylsilyl group will appear as a sharp singlet at approximately 0.2 ppm. The vinylic protons on the diene will resonate in the downfield region, typically between 5.0 and 6.5 ppm, with characteristic coupling constants.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon of the trimethylsilyl group will appear upfield, around 0 ppm. The sp² hybridized carbons of the diene will resonate in the downfield region, typically between 100 and 150 ppm. The carbon attached to the oxygen (C2) will be the most downfield of the diene carbons due to the deshielding effect of the oxygen atom.

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Si(CH₃)₃ | ~0.2 (s, 9H) | ~0 |

| H-1 | ~5.8 (d) | ~125 |

| H-3 | ~5.5 (m) | ~115 |

| H-4 | ~6.0 (m) | ~128 |

| H-5, H-6 | ~2.2 (m, 4H) | ~25, ~23 |

| C-2 | - | ~145 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. Note: These are estimated values based on analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the C=C stretching of the conjugated diene system and the Si-O and Si-C bonds of the trimethylsiloxy group.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050-3020 | =C-H stretch | Medium |

| ~2960-2850 | C-H stretch (aliphatic) | Strong |

| ~1650, ~1600 | C=C stretch (conjugated diene) | Strong, variable |

| ~1250 | Si-CH₃ symmetric deformation | Strong |

| ~1100 | Si-O-C stretch | Strong |

| ~840 | Si-C stretch | Strong |

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 168, corresponding to its molecular weight.[2] Common fragmentation patterns for trimethylsilyl ethers involve the loss of a methyl group (M-15) to give a stable oxonium ion, which is often the base peak.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as an electron-rich diene in the Diels-Alder reaction. The trimethylsiloxy group activates the diene system, allowing it to react with a wide range of dienophiles, including those that are typically unreactive.[1]

The Diels-Alder Reaction

The [4+2] cycloaddition of this compound with an electron-deficient dienophile proceeds readily to form a bicyclic adduct. The resulting cycloadduct contains a silyl enol ether moiety, which can be readily hydrolyzed under acidic or basic conditions to reveal a ketone functional group. This two-step sequence is a powerful method for the construction of functionalized cyclohexene rings.

Protocol: Diels-Alder Reaction with Maleic Anhydride

-

Reaction Setup: A solution of this compound in a suitable solvent (e.g., toluene) is placed in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Addition of Dienophile: Maleic anhydride is added to the stirred solution at room temperature.

-

Reaction: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Isolation of Adduct: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude adduct can often be purified by recrystallization.

-

Hydrolysis: The isolated adduct is dissolved in a mixture of THF and 1M HCl and stirred at room temperature until TLC analysis indicates complete conversion to the ketone.

-

Purification: The product is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated. The final product is purified by column chromatography.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its well-defined structural properties, including its conformational preferences and electronic distribution, directly translate to its high reactivity and selectivity in key chemical transformations, most notably the Diels-Alder reaction. This guide has provided a detailed examination of its synthesis, structural characteristics, and reactivity profile, offering a foundational understanding for its effective application in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.

References

-

Organic Syntheses, Coll. Vol. 7, p.29 (1990); Vol. 62, p.14 (1984).

-

Sigma-Aldrich. This compound product page.

-

McClure, C. K.; et al. A Nitrile Diels-Alder Reaction. The Journal of Organic Chemistry, 1998 , 63 (21), 7542–7543.

-

ChemicalBook. 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR spectrum.

-

Lakshmi, V. V. S., et al. Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Magnetic Resonance in Chemistry, 1990 , 28(5), 453-456.

-

Danishefsky, S.; Kitahara, T. A Useful Reagent for the Robinson Annelation. Journal of the American Chemical Society, 1974 , 96(25), 7807–7808.

Sources

A Senior Application Scientist's Guide to 2-(Trimethylsiloxy)-1,3-cyclohexadiene in Modern Synthetic Chemistry

Foreword: Unveiling the Potential of a Cyclic Silyl Enol Ether

In the landscape of contemporary organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Among the myriad of tools at our disposal, the Diels-Alder reaction remains a cornerstone for the formation of six-membered rings. The strategic functionalization of the diene component can dramatically influence the course of this powerful transformation, opening avenues to a diverse array of carbocyclic and heterocyclic scaffolds. This guide delves into the chemistry of 2-(trimethylsiloxy)-1,3-cyclohexadiene (CAS Number: 54781-19-0), a cyclic silyl enol ether that serves as a versatile building block in the synthesis of intricate molecular frameworks relevant to drug discovery and development. While its acyclic counterpart, the famed Danishefsky's diene, has been extensively reviewed, this cyclic analogue offers unique stereochemical and reactivity profiles that warrant a dedicated exploration. As a Senior Application Scientist, my aim is to provide not just a compilation of reactions, but a deeper understanding of the principles governing its application, empowering researchers to harness its full synthetic potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization in the laboratory. This compound is a liquid at room temperature and is classified as a flammable liquid, necessitating appropriate handling and storage precautions.[1][2]

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value |

| CAS Number | 54781-19-0 |

| Molecular Formula | C₉H₁₆OSi |

| Molecular Weight | 168.31 g/mol |

| Appearance | Colorless to very pale yellow liquid[1] |

| Boiling Point | 65 °C at 7 mmHg (lit.)[3] |

| Density | 0.89 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.462 (lit.)[3] |

| Storage Temperature | 2-8°C[3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the cyclohexadiene ring, the allylic protons, and a sharp singlet for the trimethylsilyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the sp² hybridized carbons of the diene system, the sp³ hybridized carbons of the ring, and the methyl carbons of the trimethylsilyl group.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong bands corresponding to the C=C stretching of the conjugated diene and the Si-O-C bond.[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for silyl enol ethers.

Synthesis of this compound: A Practical Protocol

The most direct and common route to this compound is the silylation of the corresponding enolate of 2-cyclohexen-1-one. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones; however, for 2-cyclohexen-1-one, deprotonation at the α-position is favored, leading to the desired conjugated diene.

Reaction Scheme:

Figure 1: General synthesis of this compound.

Detailed Experimental Protocol (Adapted from analogous silyl enol ether syntheses): [7][8]

Objective: To synthesize this compound from 2-cyclohexen-1-one.

Materials:

-

2-Cyclohexen-1-one

-

Triethylamine (Et₃N), distilled

-

Trimethylsilyl chloride (TMSCl), distilled

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether or pentane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen gas atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.

-

Reagent Addition: Anhydrous DMF is added to the flask, followed by freshly distilled triethylamine. The solution is stirred under a nitrogen atmosphere.

-

Silylation: Freshly distilled trimethylsilyl chloride is added to the stirred solution.

-

Addition of Ketone: 2-Cyclohexen-1-one is added dropwise to the reaction mixture via the dropping funnel.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for the prescribed time (typically several hours, reaction progress can be monitored by TLC or GC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing cold saturated aqueous sodium bicarbonate solution and extracted with diethyl ether or pentane.

-

Washing: The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Silyl enol ethers are sensitive to moisture and can be readily hydrolyzed back to the parent ketone. Therefore, the use of flame-dried glassware, anhydrous solvents, and a nitrogen atmosphere is crucial to prevent this side reaction and maximize the yield.

-

Base: Triethylamine is a commonly used base for this transformation. It is strong enough to facilitate the formation of the enolate but mild enough to avoid side reactions. For kinetically controlled silyl enol ether formation from unsymmetrical ketones, a stronger, bulkier base like lithium diisopropylamide (LDA) at low temperatures would be employed.[8]

-

Purification: Fractional distillation under reduced pressure is necessary to separate the product from unreacted starting materials, the silylating agent, and any high-boiling byproducts. The reduced pressure is essential to prevent thermal decomposition of the product at high temperatures.

Reactivity and Synthetic Applications

The synthetic utility of this compound primarily stems from its role as an electron-rich diene in [4+2] cycloaddition reactions (Diels-Alder reactions). The presence of the trimethylsiloxy group significantly activates the diene system, making it highly reactive towards a wide range of dienophiles, including those that are typically unreactive with less substituted dienes.

Figure 3: Diels-Alder reaction with methyl vinyl ketone.

Applications in Natural Product Synthesis

The bicyclo[2.2.2]octane core, readily accessible through Diels-Alder reactions of this compound and its derivatives, is a key structural feature in a variety of natural products with interesting biological activities. While direct total syntheses employing this specific diene are not extensively documented in readily accessible literature, its utility in constructing these core structures is evident. The resulting cycloadducts can be further elaborated to access complex molecular targets. The ability to introduce functionality with high stereocontrol makes this a valuable strategy in the synthesis of natural products and their analogues for drug discovery programs. [9][10][11]

Handling, Storage, and Safety

As a flammable liquid, this compound should be handled in a well-ventilated fume hood, away from ignition sources. [1]Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a refrigerator.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for the construction of complex cyclic systems. Its high reactivity in Diels-Alder reactions, coupled with the potential for high regio- and stereocontrol, makes it an invaluable tool for synthetic chemists. The resulting bicyclo[2.2.2]octane derivatives serve as key intermediates in the synthesis of natural products and other biologically active molecules. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic application of activated dienes like this compound will undoubtedly play an increasingly important role. Further research into its applications in asymmetric catalysis and the development of novel transformations of its Diels-Alder adducts will continue to expand the horizons of its synthetic utility.

References

- Abele, S., et al. (2011). High-Temperature Diels-Alder Reactions: Transfer from Batch to Continuous Mode. Organic Process Research & Development, 16(5), 1114-1120.

- House, H. O., et al. (1974). Chemistry of carbanions. XXIII. Use of silyl enol ethers in the synthesis of β-hydroxy ketones. The Journal of Organic Chemistry, 39(21), 3102-3108.

-

Master Organic Chemistry. (2017). Stereochemistry In The Diels-Alder. Retrieved from [Link]

- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4487.

- Organic Syntheses. (1966). 1,3-cyclohexadiene. Org. Synth. 1966, 46, 28.

-

ResearchGate. (n.d.). Improved Large-Scale Synthesis of 2-Trimethylsiloxy-1,3-butadiene. Retrieved from [Link]

-

ResearchGate. (n.d.). Regiochemistry In the Diels-Alder Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Ultrasonic Synthesis and Crystal Structure Analysis of Two Trimethylsilyloxy-Substituted Bicyclo[2.2.2]octene Derivatives. Retrieved from [Link]

- MDPI. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1731.

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Diels-Alder - endo vs exo Methyl vinyl ketone. Retrieved from [Link]

-

University of Liverpool. (n.d.). LECTURE 5 Cycloaddition Reactions. Retrieved from [Link]

- MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET 2-(Trimethylsilyloxy)-1,3-cyclohexadiene.

-

NIST. (n.d.). Bicyclo[2.2.2]oct-2-ene. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Chegg. (2018). Solved The reaction of methyl vinyl ketone with. Retrieved from [Link]

- MDPI. (2017). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 22(11), 1947.

-

PubMed. (2001). Ionized bicyclo[2.2.2]oct-2-ene: A Twisted Olefinic Radical Cation Showing Vibronic Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 10.4: Regiochemistry in Diels Alder Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.7: Diels-Alder Stereochemistry. Retrieved from [Link]

- Organic Syntheses. (1993). Cyclohexanone, 2-(1-methyl-2-propynyl)-. Org. Synth. 1993, 71, 163.

- Wiley-VCH. (n.d.). Supporting Information.

-

YouTube. (2019). Stereochemistry of the Diels-Alder reaction. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2023). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein J. Org. Chem. 2023, 19, 1378–1401.

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

- MDPI. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(17), 6299.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(トリメチルシロキシ)-1,3-シクロヘキサジエン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Sci-Hub. Highly regioselective diels-alder reactions of 2-trimethylsilylmethyl- 1,3-butadiene catalyzed by a lewis acid and applications to syntheses of terpenes / Tetrahedron Letters, 1982 [sci-hub.st]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]

- 11. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]

NMR and IR spectra of 2-(trimethylsiloxy)-1,3-cyclohexadiene

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(trimethylsiloxy)-1,3-cyclohexadiene

Abstract

This compound is a pivotal silyl enol ether, serving as a versatile diene and nucleophilic intermediate in a multitude of synthetic transformations, most notably the Diels-Alder reaction. Its utility in the synthesis of complex cyclic systems demands unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. Designed for researchers and drug development professionals, this document synthesizes spectroscopic principles with practical, field-proven insights to facilitate confident characterization of this important synthetic building block.

Foundational Principles: Structure and Spectroscopic Correlation

This compound is the silyl enol ether derivative of 2-cyclohexenone. Its structure is characterized by a conjugated diene system within a six-membered ring, functionalized with a trimethylsiloxy group. This unique arrangement of a hard silicon electrophile bonded through oxygen to a soft, delocalized π-system governs its reactivity and provides a distinct spectroscopic fingerprint.[1]

The primary objective of this guide is to correlate specific structural features of the molecule with observable data in ¹H NMR, ¹³C NMR, and IR spectroscopy. Understanding this correlation is paramount for confirming successful synthesis, identifying isomeric impurities, and predicting reactivity.

Caption: Molecular structure with atom numbering for NMR assignments.

Proton (¹H) NMR Spectroscopy Analysis

Proton NMR is the first line of inquiry for structural elucidation. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling reveals the number of neighboring protons.

Causality of Signal Assignments

-

Trimethylsilyl (TMS) Protons: The nine protons on the three methyl groups attached to silicon are magnetically equivalent. Silicon is less electronegative than carbon, leading to significant shielding. This results in a sharp, intense singlet far upfield, a hallmark of the TMS group.

-

Olefinic Protons (H1, H3, H4): These protons are attached to sp²-hybridized carbons and are deshielded by the π-electron system of the diene. They appear significantly downfield. The proton at C1 is adjacent to the electron-donating siloxy group, which shifts it upfield relative to the other olefinic protons. Protons H3 and H4 will show coupling to each other and to the adjacent aliphatic protons.

-

Aliphatic Protons (H5, H6): The methylene protons at C5 and C6 are attached to sp³-hybridized carbons and are the most shielded of the ring protons, appearing furthest upfield. They will exhibit complex splitting patterns (multiplets) due to coupling with each other (geminal coupling) and with adjacent olefinic protons (vicinal coupling).

Quantitative ¹H NMR Data

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si(CH ₃)₃ | ~ 0.2 | Singlet (s) | N/A |

| H -1 | ~ 4.8 - 5.0 | Triplet (t) | ~ 3.5 - 4.5 |

| H -3 | ~ 5.7 - 5.9 | Multiplet (m) | N/A |

| H -4 | ~ 5.9 - 6.1 | Multiplet (m) | N/A |

| CH ₂-5 | ~ 2.1 - 2.3 | Multiplet (m) | N/A |

| CH ₂-6 | ~ 2.1 - 2.3 | Multiplet (m) | N/A |

| Note: Chemical shifts are typically reported in CDCl₃. Values are estimations based on analogous structures and general principles. |

Carbon-¹³ (¹³C) NMR Spectroscopy Analysis

Broadband proton-decoupled ¹³C NMR spectroscopy provides a count of unique carbon environments within the molecule. The chemical shift is highly sensitive to hybridization and the electronegativity of attached atoms.

Causality of Signal Assignments

-

Trimethylsilyl Carbons: Similar to their attached protons, the carbons of the TMS methyl groups are highly shielded and appear far upfield, typically near 0 ppm.

-

Aliphatic Carbons (C5, C6): These sp³-hybridized carbons are relatively shielded and resonate in the upfield region of the spectrum, generally between 20-30 ppm.

-

Olefinic Carbons (C1, C2, C3, C4): The sp²-hybridized carbons of the diene are deshielded and appear in the 100-150 ppm range.[2] C2, being directly bonded to the electronegative oxygen atom, is the most deshielded and appears furthest downfield. C1 is also deshielded but to a lesser extent. C3 and C4, the other carbons in the conjugated system, will appear in the middle of this olefinic region.

Quantitative ¹³C NMR Data

| Carbon Assignment | Expected δ (ppm) | DEPT-135 Signal |

| Si(C H₃)₃ | ~ 0 - 2 | Positive (CH₃) |

| C -5 | ~ 22 - 25 | Negative (CH₂) |

| C -6 | ~ 25 - 28 | Negative (CH₂) |

| C -4 | ~ 125 - 128 | Positive (CH) |

| C -3 | ~ 128 - 131 | Positive (CH) |

| C -1 | ~ 100 - 105 | Positive (CH) |

| C -2 | ~ 148 - 152 | No Signal (Quaternary C) |

| Note: DEPT-135 experiments are invaluable for distinguishing between CH₃/CH (positive signals), CH₂ (negative signals), and quaternary carbons (no signal). |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality of Key Absorption Bands

The IR spectrum of this compound is dominated by absorptions arising from the silyl enol ether and conjugated diene functionalities.

-

C=C Stretching: The conjugated diene system gives rise to one or two distinct, strong absorptions in the 1600-1670 cm⁻¹ region. Conjugation lowers the vibrational frequency compared to an isolated double bond.

-

C-O Stretching: The C-O single bond of the enol ether produces a very strong and prominent band around 1210-1230 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration.

-

Si-O Stretching: The Si-O bond vibration is also very strong and typically appears in the 1050-1100 cm⁻¹ range. The presence of both strong C-O and Si-O bands is a definitive indicator of the silyl ether group.

-

Si-CH₃ Bending: The trimethylsilyl group has characteristic bending (deformation) vibrations. A strong "umbrella" deformation is consistently observed around 1250 cm⁻¹, and a Si-C rocking mode appears around 840-850 cm⁻¹.

-

C-H Stretching: Vibrations from C-H bonds are also present. The =C-H stretch of the olefinic protons appears just above 3000 cm⁻¹, while the C-H stretch of the aliphatic CH₂ groups appears just below 3000 cm⁻¹.

Key IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Intensity |

| 3030 - 3060 | Olefinic C-H | Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H | Stretch | Medium-Strong |

| 1650 - 1670 | Conjugated Diene | C=C Stretch | Strong |

| 1600 - 1620 | Conjugated Diene | C=C Stretch | Medium-Strong |

| 1250 - 1255 | Trimethylsilyl | CH₃ Symmetric Bend | Strong, Sharp |

| 1210 - 1230 | Enol Ether | =C-O-Si Stretch | Very Strong |

| 1050 - 1100 | Silyl Ether | Si-O Stretch | Very Strong |

| 840 - 850 | Trimethylsilyl | CH₃ Rock | Strong, Sharp |

Self-Validating Experimental Workflow

The trustworthiness of spectral data hinges on rigorous experimental protocol. The following workflow provides a self-validating system where data from each technique corroborates the others to confirm the molecular structure.

Step-by-Step Protocol for Spectral Acquisition

-

Sample Preparation:

-

NMR: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and has minimal overlapping signals. Transfer the solution to a 5 mm NMR tube.

-

IR (FT-IR): As the compound is a liquid, place a single drop of the neat sample directly onto the surface of a salt (NaCl or KBr) plate. Place a second plate on top to create a thin capillary film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumental Analysis:

-

NMR Acquisition:

-

Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.

-

Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).

-

Acquire a broadband proton-decoupled ¹³C spectrum (e.g., 1024 scans).

-

Perform a DEPT-135 experiment to differentiate carbon types.

-

-

IR Acquisition:

-

Place the prepared sample in an FT-IR spectrometer.

-

Collect the spectrum over a range of 4000-600 cm⁻¹.

-

Co-add at least 16 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Cross-Validation:

-

Process the NMR free induction decay (FID) with Fourier transformation. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Analyze the processed spectra, integrating ¹H signals and picking peaks for all spectra.

-

Validation Check: Confirm that the IR spectrum shows strong C=C, C-O, and Si-O stretches. Verify that the ¹H NMR shows a prominent upfield singlet for Si(CH₃)₃ and olefinic signals. Ensure the ¹³C NMR shows the correct number of signals, including four in the olefinic region. The collective data provides a robust confirmation of the target structure.

-

Caption: Workflow for spectroscopic validation of the target compound.

Conclusion

The spectroscopic characterization of this compound is straightforward when approached with a foundational understanding of how its structure influences its spectral output. The ¹H NMR spectrum is defined by a highly shielded TMS singlet and deshielded olefinic protons. The ¹³C NMR spectrum confirms the presence of six distinct ring carbons and the TMS group, with the oxygen-bearing C2 carbon being the most downfield. Finally, the IR spectrum provides unambiguous evidence of the key silyl enol ether and conjugated diene functional groups through a series of strong, characteristic absorptions. By employing the integrated workflow described herein, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent experimental work.

References

-

Organic Chemistry Portal. "Silyl enol ether synthesis by silylation." Accessed January 22, 2026. [Link]

-

Biswas, T. "Silyl enol ether: Preparation & application." YouTube, uploaded by Chemistry-The Mystery of Molecules, January 20, 2022. [Link]

-

Wikipedia. "Silyl enol ether." Last modified October 2, 2023. [Link]

-

NIST Chemistry WebBook. "1,3-Cyclohexadiene." SRD 69. Accessed January 22, 2026. [Link]

-

Tully, D. "13.13 Uses of 13C NMR Spectroscopy." Organic Chemistry: A Tenth Edition - OpenStax adaptation 1. NC State University Libraries. Accessed January 22, 2026. [Link]

Sources

A Comprehensive Technical Guide to 2-(Trimethylsiloxy)-1,3-cyclohexadiene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trimethylsiloxy)-1,3-cyclohexadiene stands as a pivotal reagent in the arsenal of synthetic organic chemists. As a stable yet reactive silyl enol ether of cyclohexenone, it serves primarily as an electron-rich diene for [4+2] cycloaddition reactions, offering a reliable pathway to complex bicyclic and polycyclic frameworks. This technical guide provides an in-depth exploration of its fundamental properties, synthesis, and reactivity, with a particular focus on the mechanistic underpinnings of its utility in the Diels-Alder reaction. A validated experimental protocol is presented, alongside a discussion of its broader applications, to equip researchers with the practical and theoretical knowledge required for its effective implementation in complex molecule synthesis.

Introduction: The Strategic Advantage of Silyl Enol Ethers in Cycloadditions

Silyl enol ethers are a cornerstone of modern organic synthesis, bridging the reactivity of enolates with enhanced stability and handling characteristics. This compound is a prominent member of this class, functioning as a versatile C4-synthon. Its unique electronic structure, characterized by the electron-donating trimethylsiloxy group, significantly modulates the reactivity of the diene system, making it a highly nucleophilic partner in pericyclic reactions.[1] This heightened reactivity allows for cycloadditions with a broad range of dienophiles, including those that are typically unreactive, under mild conditions.[1]

The principal application of this compound is in the Diels-Alder reaction, a powerful method for the construction of six-membered rings.[2][3] The resulting cycloadducts, bearing a latent carbonyl group in the form of a silyl enol ether, are valuable intermediates that can be readily converted to a variety of functionalized cyclohexanone derivatives. This two-stage process of cycloaddition followed by hydrolysis provides a strategic approach to the stereocontrolled synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆OSi | [4][5] |

| Molecular Weight | 168.31 g/mol | [4][5] |

| CAS Number | 54781-19-0 | [4][5] |

| Appearance | Liquid | [4] |

| Boiling Point | 65 °C at 7 mmHg | [4] |

| Refractive Index (n20/D) | 1.462 | [4] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the reaction of 2-cyclohexen-1-one with a silylating agent in the presence of a base. This process, known as silyl enol ether formation, is a cornerstone of synthetic organic chemistry.

General Reaction Scheme

Caption: General scheme for the synthesis of this compound.

Detailed Synthetic Protocol

The following protocol is adapted from established procedures for the synthesis of silyl enol ethers.

Materials:

-

2-Cyclohexen-1-one

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-cyclohexen-1-one and anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Add chlorotrimethylsilane dropwise from the dropping funnel over a period of 30 minutes. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the precipitate with a small amount of anhydrous solvent.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The reaction is sensitive to moisture, which can hydrolyze the silylating agent and the product.

-

Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent unwanted side reactions with water.

-

Triethylamine: Acts as a base to deprotonate the enolizable ketone and as a scavenger for the HCl generated during the reaction.

-

Low Temperature: The initial cooling helps to control the exothermicity of the reaction.

Reactivity and Mechanistic Insights: The Diels-Alder Reaction

The utility of this compound is most prominently displayed in the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring.[3] The electron-donating trimethylsiloxy group increases the energy of the highest occupied molecular orbital (HOMO) of the diene, facilitating the reaction with electron-deficient dienophiles.

Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process, meaning that the new sigma bonds are formed in a single step.[2] The reaction typically proceeds with high stereospecificity. The relative stereochemistry of the substituents on the diene and dienophile is retained in the product. For cyclic dienes like this compound, the reaction generally favors the formation of the endo product due to secondary orbital interactions.[6]

Caption: Simplified mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

This protocol provides a representative example of a Diels-Alder reaction using this compound.

Materials:

-

This compound

-

Maleic anhydride

-

Anhydrous toluene or benzene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve maleic anhydride in the anhydrous solvent.

-

Add this compound to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude cycloadduct.

-

The product can be purified by recrystallization or column chromatography.

-

The silyl enol ether functionality in the cycloadduct can be hydrolyzed by treatment with a mild acid (e.g., aqueous HCl or acetic acid) to yield the corresponding ketone.

Caption: Experimental workflow for the Diels-Alder reaction.

Applications in Complex Molecule Synthesis

The ability to rapidly construct complex polycyclic systems makes this compound a valuable tool in total synthesis. The Diels-Alder adducts serve as versatile intermediates for the synthesis of a wide range of natural products and biologically active molecules. For instance, the bicyclo[2.2.2]octane core, readily accessible through this methodology, is a common motif in many natural products.[7]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[4] It is also sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

-

Master Organic Chemistry. (2017, September 8). Cyclic Dienes (e.g. Cyclopentadiene) and Cyclic Dienophiles In The Diels-Alder Reaction. Retrieved from [Link]

-

Wikipedia. (2023, March 21). Diels–Alder reaction. Retrieved from [Link]

- Yu, C. H., & O'Shea, D. F. (2010). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. The Journal of Organic Chemistry, 75(19), 6548–6551.

- Matsuo, J. I., Sasaki, S., Hoshikawa, T., & Ishibashi, H. (2008). Diels-Alder reaction of eight-membered cyclic siloxydienes. Tetrahedron, 64(43), 10074-10080.

- Venkatasubramanian, R., et al. (1989). Cycloadditions of 1,4-Bis-Trimethyl-siloxy-1,3-cyclohexadiene.

- Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807-7808.

-

Organic Syntheses. (n.d.). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A General Procedure for the Ozonolysis of Silyl Enol Ethers and Silyl Ketene Acetals. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. 2-(三甲基硅氧基)-1,3-环己二烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to the Stability and Storage of Silyl Enol Ethers

Introduction: The Duality of Silyl Enol Ethers as Benchtop Reagents

Silyl enol ethers are indispensable intermediates in modern organic synthesis.[1] As charge-neutral, isolable surrogates for enolates, they offer a nuanced level of reactivity that allows for precise carbon-carbon bond formations and functional group interconversions under conditions that would be incompatible with their more basic enolate counterparts.[1][2] Their utility in cornerstone reactions such as Mukaiyama aldol and Michael additions, halogenations, and oxidations has cemented their place in the synthetic chemist's toolbox.[1] However, the very nature of the silicon-oxygen bond that makes them so useful also renders them susceptible to specific degradation pathways.[2] While stable enough to be isolated, purified, and stored, their long-term viability and reactivity depend critically on a thorough understanding of their inherent instabilities and the implementation of rigorous storage and handling protocols.[1] This guide provides a framework for researchers to maximize the shelf-life and performance of these valuable reagents by exploring the causality behind their decomposition and outlining field-proven methodologies for their preservation.

Pillar 1: Understanding the Inherent Instabilities

The stability of a silyl enol ether is not an absolute property but rather a delicate balance influenced by its structure and environment. The two primary modes of decomposition are hydrolysis and oxidation.

Hydrolytic Cleavage: The Prevailing Decomposition Pathway

The most common failure mode for a silyl enol ether is hydrolysis, which cleaves the Si-O bond to regenerate the parent carbonyl compound and produce a corresponding silanol (R₃SiOH), which typically dimerizes to a disiloxane (R₃Si-O-SiR₃).[1]

Mechanism of Hydrolysis: The reaction is initiated by the nucleophilic attack of water on the electrophilic silicon atom.[1] This process can be catalyzed by both acid and base, which significantly accelerate the rate of decomposition.

-

Acid-Catalyzed Hydrolysis: Protonation of the enol ether oxygen or the double bond makes the system more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: A hydroxide ion can directly attack the silicon atom, or a general base can activate a water molecule, increasing its nucleophilicity.

// Reactants SEE [label="R₃Si-O-CR=CR₂\n(Silyl Enol Ether)"]; H2O [label="H₂O"];

// Intermediates & Products Intermediate [label="Transition State", shape=box, style=dashed]; Carbonyl [label="O=CR-CHR₂\n(Carbonyl)"]; Silanol [label="R₃Si-OH\n(Silanol)"]; Silanol2 [label="R₃Si-OH"]; Disiloxane [label="R₃Si-O-SiR₃\n(Disiloxane)"]; H2O_out [label="H₂O"];

// Flow {rank=same; SEE; H2O;} SEE -> Intermediate [label=" Nucleophilic Attack", arrowhead=vee]; H2O -> Intermediate [arrowhead=vee]; Intermediate -> Carbonyl [label=" Cleavage"]; Intermediate -> Silanol;

{rank=same; Silanol; Silanol2;} Silanol -> Disiloxane [label=" Condensation"]; Silanol2 -> Disiloxane; Disiloxane -> H2O_out [style=invis]; } Caption: General mechanism for the hydrolysis of silyl enol ethers.

Oxidative Degradation

Silyl enol ethers, being electron-rich alkenes, are susceptible to oxidation.[2] While less prevalent than hydrolysis during storage if oxygen is excluded, this reactivity is exploited in synthetic transformations.

-

Epoxidation and Rearrangement (Rubottom Oxidation): Reaction with peroxy acids like m-CPBA forms an initial siloxy-epoxide, which rapidly rearranges to yield an α-siloxy ketone.[3][4] Subsequent hydrolysis provides the α-hydroxy ketone.

-

Oxidation to Enones (Saegusa-Ito Oxidation): Certain silyl enol ethers can be oxidized directly to their corresponding α,β-unsaturated carbonyl compounds using reagents like palladium(II) acetate.[1]

Exposure to atmospheric oxygen, especially over long periods or in the presence of light or metal contaminants, can lead to complex degradation mixtures.

Factors Dictating Stability: A Predictive Framework

The rate of decomposition is heavily influenced by steric and electronic factors, which can be modulated to design more robust reagents.

-

The Silyl Group: This is the most critical factor. Bulky substituents on the silicon atom sterically hinder the approach of nucleophiles (like water), dramatically increasing hydrolytic stability.[5] The stability generally follows the trend: TMS << TES < TBS < TIPS < TBDPS . Trimethylsilyl (TMS) ethers are particularly labile and may even decompose on silica gel chromatography, whereas tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are significantly more robust.[6]

-

Substitution of the Enol Ether: The stability of the double bond itself plays a role. According to the Saytzeff rule, more substituted alkenes are more thermodynamically stable.[2] Consequently, the thermodynamically favored silyl enol ether (more substituted double bond) is generally more stable than the kinetically favored isomer (less substituted double bond).[1][2]

| Silyl Group | Abbreviation | Key Feature | Relative Hydrolytic Stability |

| Trimethylsilyl | TMS | Smallest, most labile | Very Low |

| Triethylsilyl | TES | Moderately bulky | Low |

| tert-Butyldimethylsilyl | TBS / TBDMS | Sterically demanding | High |

| Triisopropylsilyl | TIPS | Very sterically demanding | Very High |

| tert-Butyldiphenylsilyl | TBDPS | Very bulky, electron-withdrawing | Excellent |

Table 1: Relative stability of common silyl protecting groups. The increased steric bulk around the silicon atom significantly slows the rate of hydrolysis.

Pillar 2: A Self-Validating Protocol for Storage and Handling

The theoretical understanding of instability directly informs the practical requirements for storage. The core principle is the rigorous exclusion of atmospheric moisture and oxygen.

Recommended Storage Conditions

Proper storage is the first line of defense against degradation.

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing both primary degradation pathways.[7] |

| Temperature | ≤ 4°C (Refrigerated) or ≤ -20°C (Frozen) | Reduces the kinetic rate of all decomposition and isomerization pathways. |

| Container | Amber Glass Bottle with Septum-Sealed Cap | Prevents photodegradation and allows for reagent transfer via syringe without opening the container to the atmosphere.[8] |

| State | Neat Liquid or Solution in Anhydrous Solvent | Storing as a solution in a dry, non-protic solvent (e.g., THF, hexanes) can be convenient for immediate use. |

Table 2: Optimal conditions for the long-term storage of silyl enol ethers.

Experimental Protocol: Inert Atmosphere Reagent Transfer

This protocol ensures the integrity of the silyl enol ether from storage to reaction vessel. It relies on standard Schlenk line or manifold techniques.

Prerequisites:

-

Oven-dried (or flame-dried under vacuum) glassware.[8]

-

A source of dry, inert gas (Argon is preferred due to its density, but Nitrogen is common).

-

Dry, gas-tight syringes and needles.

// Nodes Start [label="Start: Retrieve Reagent\nfrom Cold Storage"]; Equilibrate [label="Allow Bottle to\nEquilibrate to Room Temp"]; Purge_Needle [label="Assemble Syringe & Needle,\nPurge with Inert Gas (3x)"]; Pierce [label="Pierce Septum with\nInert Gas Needle"]; Pressurize [label="Gently Pressurize Bottle\nwith Inert Gas"]; Draw [label="Insert Transfer Syringe,\nWithdraw Required Volume"]; Remove [label="Remove Transfer Syringe,\nThen Inert Gas Needle"]; Inject [label="Immediately Inject Reagent\ninto Reaction Vessel"]; End [label="End: Clean & Store Syringe"];

// Connections Start -> Equilibrate [label=" Prevents moisture\ncondensation"]; Equilibrate -> Pierce; Purge_Needle -> Draw; Pierce -> Pressurize [label=" Creates positive\npressure"]; Pressurize -> Draw [label=" Aids withdrawal"]; Draw -> Remove; Remove -> Inject [label=" Sub-surface addition\nif possible"]; Inject -> End; } Caption: Workflow for the safe transfer of an air-sensitive silyl enol ether.

Step-by-Step Methodology:

-

Preparation: Retrieve the silyl enol ether container from cold storage and allow it to warm completely to room temperature before opening or piercing the septum. This is critical to prevent moisture from the air condensing inside the cold bottle.

-

Inert Gas Line: Attach a needle to your inert gas line via tubing. Establish a gentle, positive flow of gas, which can be monitored with an oil bubbler.

-

Vessel Purge: Ensure your reaction vessel is assembled, sealed (e.g., with septa), and thoroughly purged with inert gas.

-

Bottle Pressurization: Pierce the septum of the reagent bottle with the inert gas needle. This equalizes the pressure and maintains an inert atmosphere within the bottle.

-

Syringe Purge: Take a clean, dry syringe of appropriate volume and flush it with inert gas from the manifold 3-5 times. To do this, draw inert gas into the syringe and expel it. Leave a small positive pressure of inert gas in the syringe.

-

Reagent Withdrawal: Pierce the reagent bottle septum with the purged syringe needle. Carefully draw the desired volume of the silyl enol ether into the syringe. It is often helpful to draw a small amount of inert gas from the headspace into the syringe after the liquid to act as a buffer.

-

Transfer: Withdraw the syringe from the reagent bottle. Quickly and smoothly move the syringe to the reaction vessel and pierce the septum. Inject the reagent into the reaction mixture.

-

Cleanup: Immediately withdraw the syringe and quench any residual reagent in the syringe with a suitable solvent (e.g., a flask containing methanol). Disassemble and clean the syringe and needle promptly.

Pillar 3: Purity Assessment and Quality Control

Regularly verifying the purity of a stored silyl enol ether is crucial.

-

¹H NMR Spectroscopy: This is the most direct method. The appearance and integration of signals corresponding to the parent carbonyl compound (e.g., α-protons) is a clear indicator of hydrolysis. The disappearance of the characteristic vinyl proton signal of the silyl enol ether is also diagnostic.

-

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile compounds, GC-MS can effectively separate the silyl enol ether from its parent ketone and other byproducts, providing a quantitative assessment of purity.[9]

Conclusion

Silyl enol ethers are powerful synthetic tools whose reactivity is intrinsically linked to their lability. By understanding that their primary vulnerabilities are hydrolysis and oxidation, researchers can take rational, preventative measures. The stability can be strategically enhanced by selecting sterically bulky silyl groups. However, regardless of the inherent stability, the implementation of rigorous anaerobic handling techniques and appropriate cold storage under an inert atmosphere is non-negotiable for preserving the integrity and ensuring the reliable performance of these essential reagents in drug discovery and chemical development.

References

-

Silyl enol ether - Wikipedia . Wikipedia. [Link]

-

Biswas, T. (2022). Silyl enol ether: Preparation & application . YouTube. [Link]

-

Silyl enol ether synthesis by silylation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Guven, S., Kundu, G., Wessels, A., Ward, J. S., Rissanen, K., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones . Journal of the American Chemical Society, 143(22), 8375–8380. [Link]

-

Various Authors. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? . ResearchGate. [Link]

- Matsuo, I. (2016). Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Source not further specified.

-

PhenolPhthaleinPurple. (2021). Selectivity in Thermodynamically-Driven Silyl Enol Ether Formation, and Optimistic Avoidance of Protecting Group Chemistry . Chemistry Stack Exchange. [Link]

-

Biswas, T. (2022). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol . YouTube. [Link]

-

Ashenhurst, J. Reactions and Mechanisms - Master Organic Chemistry . Master Organic Chemistry. [Link]

-

Silyl ether - Wikipedia . Wikipedia. [Link]

-

Novice, M. H., Seikaly, H. R., Seiz, A. D., & Tidwell, T. T. (1980). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers . Journal of the American Chemical Society. [Link]

-

Precautions For Safe Use Of Organosilicon . Sylicglobal Textile Auxiliaries Supplier. (2023). [Link]

-

Storage of air and temperature sensitive reagents . Chemistry Stack Exchange. (2023). [Link]

-

Rubottom Oxidation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Flash column on silyl enol ether . Reddit. [Link]

-

Fataftah, Z. A., Rawashdeh, A.-M. M., & Sotiriou-Leventis, C. (2001). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers . Synthetic Communications, 31(1), 125-134. [Link]

-

Biswas, T. (2022). Rubottom oxidation (Silyl enol ether to alpha hydroxyl ketone) . YouTube. [Link]

Sources

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Rubottom Oxidation [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Silyl Enol Ethers in Organic Chemistry

Abstract

Silyl enol ethers have emerged as profoundly versatile and indispensable intermediates in modern organic synthesis. Their unique stability, coupled with their predictable reactivity as enolate surrogates, has positioned them at the forefront of strategic carbon-carbon bond formation and functional group transformations. This guide provides an in-depth exploration of the core principles of silyl enol ethers, from their synthesis and regiochemical control to their extensive applications in complex molecule construction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causality behind experimental choices, offers field-proven insights into reaction mechanisms, and provides detailed, validated protocols for their preparation and use.

Introduction: The Strategic Value of Silyl Enol Ethers

In the landscape of synthetic organic chemistry, the enolate anion is a cornerstone for C-C bond formation. However, its high reactivity, strong basicity, and propensity for self-condensation often limit its direct application, particularly in intricate molecular architectures. Silyl enol ethers, with the general structure R₃Si−O−CR=CR₂, represent a pivotal solution to these challenges.[1] They are neutral, isolable analogues of enolates, where the labile proton of the enol is replaced by a sterically demanding trialkylsilyl group, typically trimethylsilyl (TMS).[1][2]

This structural modification transforms the transient, highly reactive enolate into a stable, yet sufficiently nucleophilic, species.[1] The silicon-oxygen bond is strong, lending stability to the molecule, while the electron-rich π-system of the double bond allows it to function as a soft nucleophile.[1] This tamed reactivity enables a vast array of highly selective transformations, often under mild, Lewis acidic conditions, thereby preserving sensitive functional groups within a molecule. Their role as crucial synthons in stereoselective synthesis and natural product construction underscores their importance in the pharmaceutical and agrochemical industries.[3]

Synthesis of Silyl Enol Ethers: Precision and Control

The reliable and selective preparation of silyl enol ethers is paramount to their utility. The most prevalent methods involve the "trapping" of a pre-formed metal enolate with an electrophilic silicon source, such as a trialkylsilyl halide or triflate.[1] The choice of reaction conditions is not merely procedural; it is a strategic decision that dictates the regiochemical and stereochemical outcome of the synthesis.

Regioselectivity: The Kinetic vs. Thermodynamic Dichotomy

For unsymmetrical ketones with multiple enolizable protons, the reaction conditions can be finely tuned to favor one regioisomer over the other.[1] This control is a classic example of the kinetic versus thermodynamic control paradigm.

-

Kinetic Control: Formation of the less substituted silyl enol ether is achieved by using a strong, sterically hindered, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) at -78 °C is the archetypal reagent for this purpose.[1] The bulky base preferentially abstracts the more sterically accessible proton, and the low temperature prevents equilibration to the more stable isomer. This rapid, irreversible deprotonation and subsequent silylation "traps" the kinetic enolate.

-

Thermodynamic Control: Conversely, the more substituted, and thus thermodynamically more stable, silyl enol ether is formed under conditions that allow for equilibration. This is typically achieved using a weaker base, such as triethylamine (Et₃N), often with a more reactive silylating agent like trimethylsilyl triflate (TMSOTf) at or above room temperature.[1] These conditions allow for reversible proton abstraction, enabling the system to reach thermal equilibrium and favor the formation of the more stable, highly substituted double bond.

The ability to selectively generate either the kinetic or thermodynamic product from the same starting material is a powerful tool for directing the course of a synthetic sequence.

Table 1: Conditions for Regioselective Synthesis of Silyl Enol Ethers

| Control Type | Conditions | Rationale | Expected Product |

| Kinetic | Strong, hindered base (e.g., LDA) | Rapid, irreversible deprotonation of the least sterically hindered proton. | Less substituted silyl enol ether |

| Low temperature (-78 °C) | Prevents equilibration to the thermodynamic product. | ||

| Silyl halide (e.g., TMSCl) | Traps the initially formed enolate. | ||

| Thermodynamic | Weaker base (e.g., Et₃N) | Allows for reversible protonation/deprotonation, leading to equilibrium. | More substituted silyl enol ether |

| Higher temperature (rt to reflux) | Provides energy to overcome the activation barrier for isomerization. | ||

| Silyl halide or triflate (e.g., TMSCl, TMSOTf) | Traps the most stable enolate at equilibrium. |

Modern Synthetic Approaches

Beyond the classic enolate trapping, innovative methods continue to expand the synthetic arsenal for preparing silyl enol ethers with high selectivity.

-

Nickel-Catalyzed Remote Functionalization: A novel strategy allows for the Z-selective synthesis of silyl enol ethers by a nickel-catalyzed "chain walking" from a distant olefin.[3][4][5] This method's positional selectivity is governed by the catalyst's path rather than the inherent thermodynamic stability of the enol ether, providing access to isomers that are difficult to obtain through traditional means.[5]

-

Hydrosilylation of α,β-Unsaturated Ketones: Palladium-catalyzed hydrosilylation of enones can produce Z-silyl enol ethers with high stereoselectivity.[4]

-

Salt-Free Synthesis: The use of reagents like 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine allows for the stereoselective synthesis from α-halo carbonyl compounds without the formation of salt byproducts, simplifying purification.[4]

Diagram 1: Regioselective Formation of Silyl Enol Ethers

Caption: Control elements in the synthesis of silyl enol ethers.

Reactivity and Applications in Synthesis

Silyl enol ethers are prized for their role as nucleophiles in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their reactivity is typically unlocked by a Lewis acid, which activates the electrophilic partner.

The Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a cornerstone reaction of silyl enol ethers, providing a powerful alternative to traditional base-mediated aldol reactions.[6] It involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, most often an aldehyde or ketone.[6]

Mechanism Insight: The reaction is initiated by the coordination of a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to the carbonyl oxygen of the electrophile.[7] This coordination dramatically increases the electrophilicity of the carbonyl carbon. The silyl enol ether, acting as a soft nucleophile, then attacks the activated carbonyl. A subsequent intramolecular transfer of the silyl group to the newly formed alkoxide generates a silylated aldol adduct, which is then hydrolyzed during aqueous workup to yield the final β-hydroxy carbonyl product.[7] The reaction typically proceeds through an open transition state, and the diastereoselectivity can be influenced by the geometry of the silyl enol ether and the choice of Lewis acid.[2][7]

Strategic Advantage: This process avoids the harsh basic conditions of traditional aldol reactions, allowing for the coupling of components that would otherwise be incompatible. It prevents self-condensation of the electrophilic aldehyde and allows for a clean, crossed-aldol reaction.[6] Its application in the synthesis of complex natural products, such as polyketides, is extensive.[7]

Diagram 2: Mechanism of the Mukaiyama Aldol Addition

Caption: Key steps in the Mukaiyama Aldol Addition.

Further Synthetic Applications

The utility of silyl enol ethers extends far beyond the aldol reaction:

-

Michael Additions: As soft nucleophiles, they are ideal for conjugate additions to α,β-unsaturated carbonyl compounds, forming 1,5-dicarbonyl compounds.

-

C-Alkylation: They react with Sₙ1-active electrophiles like tertiary or benzylic halides in the presence of a Lewis acid to form α-alkylated carbonyl compounds.

-

Halogenation and Sulfenylation: Silyl enol ethers can be selectively halogenated or sulfenylated at the α-carbon.

-

Cycloadditions: They participate in [3+2] cycloadditions with electron-deficient sulfonyl azides, leading to ring-contracted products after the loss of dinitrogen.[8] They also undergo [2+2] cycloadditions with unsaturated esters to form cyclobutane rings.

-

Saegusa-Ito Oxidation: This palladium-catalyzed reaction converts silyl enol ethers into α,β-unsaturated carbonyl compounds, providing a mild method for introducing unsaturation.

Experimental Protocols: A Self-Validating System

Adherence to precise, well-documented protocols is essential for reproducibility and success. The following protocols are presented as self-validating systems, where the rationale for each step is clarified.

Protocol 1: Synthesis of a Kinetic Silyl Enol Ether

Objective: To synthesize (cyclohex-1-en-1-yloxy)(trimethyl)silane from cyclohexanone under kinetic control.

Materials:

-

Diisopropylamine, freshly distilled from CaH₂

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Cyclohexanone, freshly distilled

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

System Preparation (Trustworthiness Pillar): All glassware must be oven-dried and assembled hot under a stream of dry argon or nitrogen. This is critical as LDA and silyl enol ethers are highly moisture-sensitive. A positive pressure of inert gas must be maintained throughout the reaction.

-

LDA Formation (Expertise Pillar): To a round-bottom flask equipped with a magnetic stirrer and argon inlet, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. The choice of -78 °C prevents thermal decomposition of the n-BuLi and ensures controlled formation of LDA. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

-

Enolate Formation (Causality Pillar): Add freshly distilled cyclohexanone (1.0 eq) dropwise to the LDA solution at -78 °C. The ketone is added slowly to the base to prevent localized concentration increases that could lead to side reactions. Stir for 1 hour at -78 °C. This ensures complete deprotonation to form the lithium enolate.

-

Silyl Trapping: Add freshly distilled TMSCl (1.2 eq) dropwise to the enolate solution at -78 °C. The excess TMSCl ensures complete trapping of the enolate. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

-

Workup and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The bicarbonate quench neutralizes any remaining acid or base. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by distillation under vacuum to yield the pure silyl enol ether.

Protocol 2: Mukaiyama Aldol Addition

Objective: To perform a TiCl₄-mediated aldol addition between (cyclohex-1-en-1-yloxy)(trimethyl)silane and benzaldehyde.

Materials:

-

(Cyclohex-1-en-1-yloxy)(trimethyl)silane (1.0 eq)

-

Benzaldehyde, freshly distilled (1.1 eq)

-

Titanium tetrachloride (TiCl₄), 1.0 M in dichloromethane (DCM) (1.1 eq)

-

Anhydrous DCM, freshly distilled from CaH₂

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

System Preparation: As before, ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere of argon or nitrogen.

-

Reaction Setup (Causality Pillar): To a round-bottom flask, add anhydrous DCM (40 mL) and freshly distilled benzaldehyde (1.1 eq). Cool the solution to -78 °C. The low temperature is crucial for controlling the reactivity of the potent Lewis acid TiCl₄ and maximizing diastereoselectivity.

-

Lewis Acid Addition: Add TiCl₄ solution (1.1 eq) dropwise to the stirred aldehyde solution at -78 °C. A yellow precipitate (the TiCl₄-aldehyde complex) may form. Stir for 15 minutes. This pre-complexation ensures the aldehyde is fully activated before the nucleophile is introduced.

-

Nucleophile Addition: Add the silyl enol ether (1.0 eq) dropwise to the reaction mixture at -78 °C. The reaction is typically rapid. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually within 1-3 hours).

-

Workup and Purification: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and stir vigorously until both layers are clear. Separate the layers and extract the aqueous phase with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude silylated aldol adduct is often hydrolyzed by stirring with a mixture of THF and 1M HCl for 1 hour at room temperature. After a standard extractive workup, the final β-hydroxy ketone can be purified by flash column chromatography on silica gel.

Conclusion

Silyl enol ethers are a testament to the power of reagent design in overcoming fundamental synthetic challenges. By masking the reactivity of enolates, they provide a stable, versatile, and highly controllable platform for the construction of complex organic molecules. The principles of kinetic and thermodynamic control in their synthesis, coupled with their predictable reactivity in cornerstone reactions like the Mukaiyama aldol addition, make them an indispensable tool for the modern synthetic chemist. A thorough understanding of the mechanisms and experimental nuances discussed in this guide is essential for leveraging their full potential in research and development.

References

-